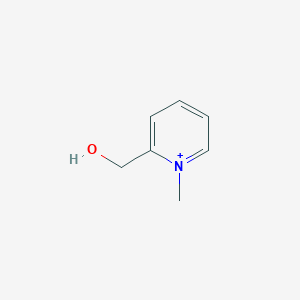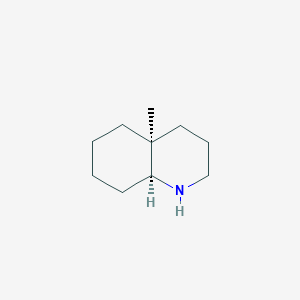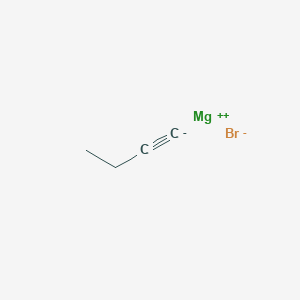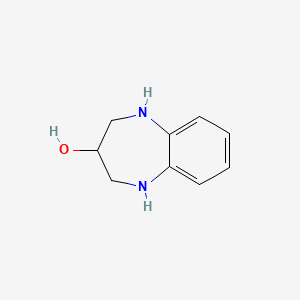phosphanium CAS No. 36304-95-7](/img/structure/B14670196.png)
Bis[(2-ethylhexyl)oxy](sulfanylidene)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethylhexyl)oxyphosphanium is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of two ethylhexyl groups attached to a phosphonium center, with a sulfanylidene group providing additional reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl)oxyphosphanium typically involves the reaction of 2-ethylhexanol with a suitable phosphorus-containing reagent under controlled conditions. One common method includes the use of phosphorus trichloride (PCl3) as a starting material, which reacts with 2-ethylhexanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of intermediate compounds, ultimately yielding the desired product.
Industrial Production Methods
In an industrial setting, the production of Bis(2-ethylhexyl)oxyphosphanium may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Factors such as temperature, pressure, and the concentration of reactants are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-ethylhexyl)oxyphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine or other reduced forms.
Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions result in the formation of new alkyl or aryl phosphonium compounds.
Wissenschaftliche Forschungsanwendungen
Bis(2-ethylhexyl)oxyphosphanium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in various industrial processes, such as the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bis(2-ethylhexyl)oxyphosphanium involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers and facilitating catalytic reactions. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with similar ethylhexyl groups but different functional groups.
Bis(2-ethylhexyl) phosphate: Another compound with ethylhexyl groups, used as a lubricant additive and metal extractant.
Uniqueness
Bis(2-ethylhexyl)oxyphosphanium is unique due to its phosphonium center and sulfanylidene group, which provide distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
36304-95-7 |
|---|---|
Molekularformel |
C16H34O2PS+ |
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
bis(2-ethylhexoxy)-sulfanylidenephosphanium |
InChI |
InChI=1S/C16H34O2PS/c1-5-9-11-15(7-3)13-17-19(20)18-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3/q+1 |
InChI-Schlüssel |
CVCGTJDJGFSIQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CO[P+](=S)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane](/img/structure/B14670116.png)

![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B14670125.png)








![4,6-Dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B14670168.png)

